[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Catalog No.
S3317707
CAS No.
609771-63-3
M.F
C82H14O2
M. Wt
1031.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6,6]-Phenyl-C71-butyric Acid Methyl Ester

CAS Number

609771-63-3

Product Name

[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Molecular Formula

C82H14O2

Molecular Weight

1031.0 g/mol

InChI

InChI=1S/C82H14O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-68-60-50-40-33-24-18-12-13-15-17-16-14(12)20-27-22(16)31-32-23(17)28-21(15)30-26(19(13)24)35-41(33)51(50)61-55-45(35)37(30)47-39(28)49-43(32)53-52-42(31)48-38(27)46-36-29(20)25(18)34(40)44(36)54(60)64-58(46)66-56(48)62(52)70-71-63(53)57(49)67-59(47)65(55)73(77(81)69(61)68)75(67)79(71)82(80,81)78(70)74(66)72(64)76/h2-4,6-7H,5,8-9H2,1H3

InChI Key

AZSFNTBGCTUQFX-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1

The exact mass of the compound [6,6]-Phenyl-C71-butyric Acid Methyl Ester is 1030.099379685 g/mol and the complexity rating of the compound is 4760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

[6,6]-Phenyl-C71-butyric Acid Methyl Ester (PC71BM, CAS: 609771-63-3) is an n-type electron acceptor procured for high-efficiency organic photovoltaics (OPVs) and perovskite solar cells (PSCs). As a functionalized C70 fullerene derivative, it provides a robust framework for electron transport, featuring a measured electron mobility of approximately 0.1 cm²/V·s and procurement-relevant energy levels (LUMO ~3.9 eV, HOMO ~6.0 eV) . In industrial and laboratory settings, PC71BM is primarily selected to form bulk heterojunction (BHJ) active layers with electron-donating polymers, offering high solubility (up to 25 mg/mL) in common organic solvents like chlorobenzene and chloroform[1].

Buyers often consider substituting PC71BM with its C60 analogue, PC61BM, due to lower upfront material costs. However, this generic substitution fails in high-performance applications because the highly symmetrical C60 cage of PC61BM quantum-mechanically forbids several energetic transitions, resulting in a narrow and weak absorption profile in the visible spectrum[1]. Furthermore, PC61BM exhibits lower practical solubility and a severe tendency to form micron-scale agglomerates in standard photovoltaic inks, which disrupts nanoscale phase separation during thin-film drying [1]. Consequently, replacing PC71BM with PC61BM routinely leads to a measurable drop in short-circuit current density and overall power conversion efficiency in the final fabricated devices [2].

Quantified Visible Light Harvesting vs. PC61BM

The primary driver for procuring PC71BM over PC61BM is its broader optical absorption. In thin-film measurements, PC71BM displays an intense absorption profile spanning from 300 nm to 750 nm. In direct contrast, PC61BM exhibits a highly limited photo-response in this visible region due to its symmetrical structure forbidding key energetic transitions [1]. When paired with donor molecules (e.g., truxTTF), the broader spectral response of PC71BM allows the blend to reach external quantum efficiencies (EQE) of up to 55% at 463 nm, outperforming PC61BM blends [1].

Evidence DimensionThin-film visible light absorption range and EQE response
Target Compound DataPC71BM shows broad absorption (300–750 nm) and enables peak EQE of 55% at 463 nm in donor blends
Comparator Or BaselinePC61BM shows limited visible photo-response and lower EQE in identical donor blends
Quantified DifferencePC71BM extends strong absorption up to 750 nm, significantly expanding photon harvesting capacity in the visible spectrum
ConditionsThin-film UV-Vis-NIR spectroscopy and EQE measurements in bulk heterojunction solar cells

Maximizing visible light absorption directly increases the theoretical maximum short-circuit current, making PC71BM a strict requirement for high-efficiency solar cell architectures.

Elimination of Micron-Scale Agglomerates in Photovoltaic Inks

For scalable manufacturing, the active layer ink must remain stable without forming large particulates. Spin-Echo Small Angle Neutron Scattering (SESANS) studies on concentrated fullerene solutions (30–90 mg/mL) reveal a stark contrast in agglomeration behavior. While PC61BM solutions readily form large agglomerates with correlation lengths exceeding 1 μm, identical solutions of PC71BM show zero agglomerates [1]. The ellipsoidal shape and larger surface area of PC71BM grant it fundamentally higher solubility in critical solvents like chlorobenzene and chloroform (up to 25 mg/mL true solubility) [1].

Evidence DimensionAgglomerate size in concentrated photovoltaic inks
Target Compound DataPC71BM exhibits 0 agglomerates >1 μm
Comparator Or BaselinePC61BM forms agglomerates >1 μm in the same solvents
Quantified DifferenceComplete elimination of micron-scale agglomeration in PC71BM solutions compared to PC61BM
Conditions30–90 mg/mL solutions in organic solvents analyzed via Spin-Echo Small Angle Neutron Scattering (SESANS)

Agglomerate-free inks prevent nozzle clogging during slot-die coating and ensure reproducible nanoscale phase separation during film drying.

Direct Amplification of Power Conversion Efficiency in Polymer Blends

The broader absorption and agglomerate-free morphology of PC71BM directly translate to higher end-device performance. When evaluating identical donor polymers, substituting PC61BM with PC71BM yields measurable efficiency gains. For instance, in devices utilizing truxTTF donors, PC71BM achieved a maximum PCE of 1.77%, representing a nearly 100% relative improvement over the PC61BM baseline (0.92%) [1]. Similarly, in advanced D-A copolymer systems (e.g., PDTBDT-FBT), PC71BM integration drives short-circuit currents up to 12.76 mA/cm², enabling PCEs of 7.45% that are unattainable with the C60 analogue [2].

Evidence DimensionPower Conversion Efficiency (PCE) in standardized OPV architectures
Target Compound DataPC71BM yields up to 1.77% PCE (truxTTF) and 7.45% PCE (PDTBDT-FBT)
Comparator Or BaselinePC61BM yields 0.92% PCE with the same truxTTF donor
Quantified Difference~100% relative increase in PCE when upgrading from PC61BM to PC71BM in specific donor systems
ConditionsBulk heterojunction solar cells tested under standard AM 1.5G illumination

For commercial OPV procurement, the direct doubling of device efficiency in specific blends justifies the higher unit cost of PC71BM over PC61BM.

High-Efficiency Bulk Heterojunction (BHJ) Solar Cells

Because PC71BM absorbs strongly across the 300–750 nm visible range, it is the specified electron acceptor when formulating BHJ active layers with low-bandgap donor polymers (such as PTB7 or advanced D-A copolymers). It is strictly procured when maximizing short-circuit current density is the primary device bottleneck [1].

Scalable Slot-Die and Roll-to-Roll Coated Photovoltaics

Driven by its higher solubility and complete resistance to forming >1 μm agglomerates in concentrated solutions, PC71BM is the specified fullerene for industrial-scale liquid processing. It ensures stable, clog-free ink formulations in standard solvent blends, guaranteeing reproducible nanoscale morphology during rapid film drying [2].

Electron Transport Layers (ETLs) in Perovskite Solar Cells

Leveraging its quantified electron mobility (~0.1 cm²/V·s) and stable LUMO level (~3.9 eV), PC71BM is highly effective as an electron transport layer in inverted perovskite solar cell architectures. Its conformal coating ability helps passivate surface trap states at the perovskite interface, reducing hysteresis and improving overall device stability .

XLogP3

21.4

Hydrogen Bond Acceptor Count

2

Exact Mass

1030.099379685 g/mol

Monoisotopic Mass

1030.099379685 g/mol

Heavy Atom Count

84

General Manufacturing Information

3'H-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-19-2023

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